molecular formula C9H7BrF3NO B2578986 2-bromo-2,2-difluoro-N-[(4-fluorophenyl)methyl]acetamide CAS No. 478065-03-1

2-bromo-2,2-difluoro-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B2578986
CAS No.: 478065-03-1
M. Wt: 282.06
InChI Key: KQAFRKILJPQQKM-UHFFFAOYSA-N
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Description

2-bromo-2,2-difluoro-N-[(4-fluorophenyl)methyl]acetamide is an organic compound with the molecular formula C9H7BrF3NO It is characterized by the presence of bromine, fluorine, and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-2,2-difluoro-N-[(4-fluorophenyl)methyl]acetamide typically involves a multi-step processThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and fluorine-containing reagents .

Chemical Reactions Analysis

Types of Reactions

2-bromo-2,2-difluoro-N-[(4-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with NaI can yield 2-iodo-2,2-difluoro-N-[(4-fluorophenyl)methyl]acetamide .

Scientific Research Applications

2-bromo-2,2-difluoro-N-[(4-fluorophenyl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-2,2-difluoro-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The amide group can form hydrogen bonds, further affecting its interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-2,2-difluoro-N-[(4-fluorophenyl)methyl]acetamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical properties and reactivity. The combination of these elements with the amide group makes it a versatile compound for various applications .

Properties

IUPAC Name

2-bromo-2,2-difluoro-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO/c10-9(12,13)8(15)14-5-6-1-3-7(11)4-2-6/h1-4H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQAFRKILJPQQKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(F)(F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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